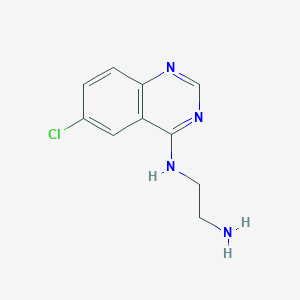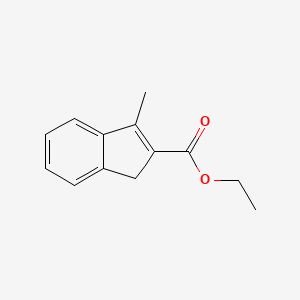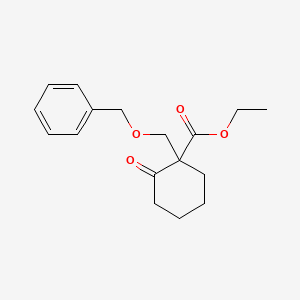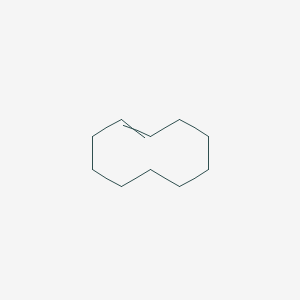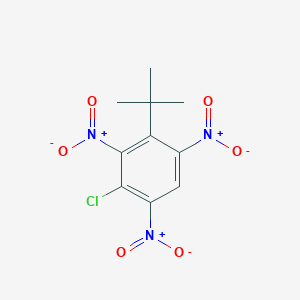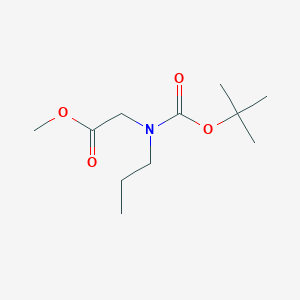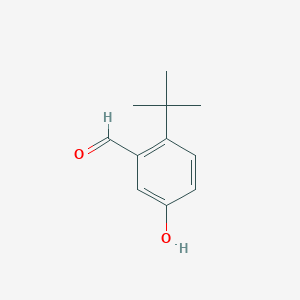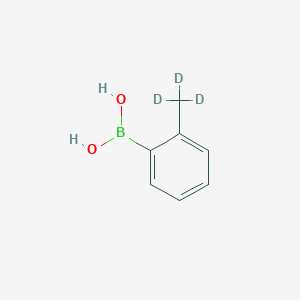
2-(Methyl-d3)-phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-d3)-phenylboronic acid typically involves the deuteration of phenylboronic acid. One common method is the reaction of phenylboronic acid with deuterated methyl iodide (CD3I) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature, usually around 80-100°C, for several hours to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to form deuterated benzyl alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Deuterated benzyl alcohols.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
2-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its stable isotope labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mécanisme D'action
The mechanism by which 2-(Methyl-d3)-phenylboronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: The non-deuterated counterpart of 2-(Methyl-d3)-phenylboronic acid.
2-Methylphenylboronic acid: Similar structure but without deuterium substitution.
Deuterated benzyl alcohols: Compounds with deuterium atoms in the benzyl position.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in analytical applications. The deuterium substitution also allows for the study of isotope effects in chemical reactions and biological systems, making it a valuable tool in various research fields.
Propriétés
Formule moléculaire |
C7H9BO2 |
|---|---|
Poids moléculaire |
138.98 g/mol |
Nom IUPAC |
[2-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3/i1D3 |
Clé InChI |
NSJVYHOPHZMZPN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC=CC=C1B(O)O |
SMILES canonique |
B(C1=CC=CC=C1C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
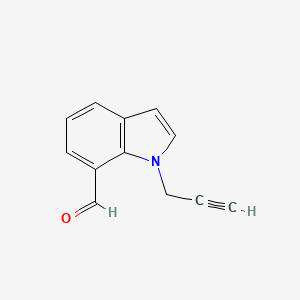
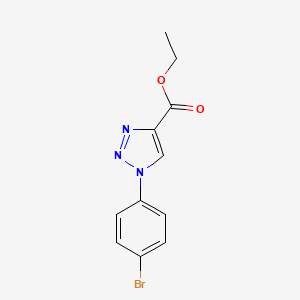
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
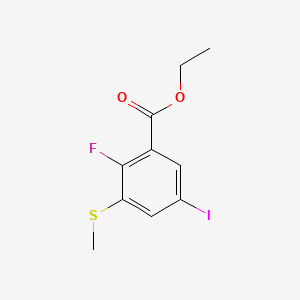
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
